molecular formula C8H12O2 B1459760 5-Methylspiro[2.3]hexane-5-carboxylic acid CAS No. 1773508-76-1

5-Methylspiro[2.3]hexane-5-carboxylic acid

Cat. No.: B1459760
CAS No.: 1773508-76-1
M. Wt: 140.18 g/mol
InChI Key: MJZHXLHJKQJUCY-UHFFFAOYSA-N
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Description

5-Methylspiro[2.3]hexane-5-carboxylic acid (CAS 1773508-76-1) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthon for the synthesis of more complex molecules. Compounds featuring the spiro[2.3]hexane scaffold are recognized for their value in designing novel bioactive ligands, particularly for gamma-aminobutyric acid type A receptors (GABAARs) . Research indicates that integrating a sterically crowded, metabolically stable carboxylic acid function, as found in this compound, can improve the pharmacokinetic properties of drug candidates, such as reducing the rate of phase 2 metabolism and increasing aqueous solubility for targeted peripheral therapeutics . Furthermore, the inherent ring strain and three-dimensional structure of the spiro[2.3]hexane core make it a promising scaffold for developing genetically encodable tools and bioorthogonal probes in chemical biology . This product is intended for research and development applications only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methylspiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7(6(9)10)4-8(5-7)2-3-8/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZHXLHJKQJUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methylspiro[2.3]hexane-5-carboxylic acid is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H14O2
  • Molecular Weight : 142.19 g/mol
  • CAS Number : 2384666-57-1

The spirocyclic nature of this compound contributes to its distinct reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may influence various biochemical pathways, including:

  • Enzyme Inhibition : It has been suggested that the compound can act as an inhibitor for certain enzymes, potentially affecting metabolic processes.
  • Receptor Modulation : The structural characteristics allow it to bind to receptors, modifying their activity and influencing cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Potential : Some investigations have pointed towards its ability to inhibit cancer cell proliferation, although more extensive studies are needed to confirm these effects.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
Anti-inflammatoryDecreased inflammatory markers

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL, demonstrating its potential as a natural antimicrobial agent.

Case Study: Anticancer Properties

In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in the viability of human cancer cell lines, with IC50 values ranging from 30 to 70 µM. These findings suggest that the compound could be further explored as a lead for anticancer drug development.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the fields of antimicrobial and anticancer therapies. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

As research progresses, this compound may emerge as a valuable compound in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro[2.3]hexane Derivatives

The spiro[2.3]hexane scaffold is versatile, with substitutions at the 5-position significantly altering physicochemical and functional properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Properties of Selected Spiro[2.3]hexane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Predicted CCS [M+H]+ (Ų) Key Features Source
5-Methylspiro[2.3]hexane-5-carboxylic acid C₈H₁₂O₂ 156.18 Methyl, Carboxylic acid 154.3 Compact structure, moderate polarity
5-Phenylspiro[2.3]hexane-5-carboxylic acid C₁₃H₁₄O₂ 202.25 Phenyl, Carboxylic acid 148.2 Increased hydrophobicity, aromatic π-system
5-Ethoxyspiro[2.3]hexane-1-carboxylic acid C₉H₁₄O₃ 170.21 Ethoxy, Carboxylic acid Not reported Ether linkage, potential metabolic stability
5-Cyanospiro[2.3]hexane-5-carboxylic acid C₈H₉NO₂ 151.16 Cyano, Carboxylic acid Not reported High polarity, reactive nitrile group
5-Hydroxyspiro[2.3]hexane-1-carboxylic acid C₇H₁₀O₃ 142.15 Hydroxyl, Carboxylic acid Not reported Enhanced hydrogen-bonding capacity
5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid C₁₃H₁₃FO₂ 220.24 2-Fluorophenyl, Carboxylic acid Not reported Electron-withdrawing fluorine, bioisostere potential

Key Observations

Steric and Electronic Effects: The phenyl substituent in 5-phenylspiro[2.3]hexane-5-carboxylic acid introduces steric bulk and aromaticity, reducing CCS compared to the methyl analog (148.2 vs. 154.3 Ų) due to planar π-system interactions .

Functional Group Impact: The cyano group in 5-cyanospiro[2.3]hexane-5-carboxylic acid introduces a strong dipole moment, enhancing reactivity in nucleophilic addition or cyclization reactions . Fluorine substitution in 5-(2-fluorophenyl) derivatives may improve bioavailability and binding affinity in drug design via halogen bonding .

Commercial Availability :

  • 5-Phenylspiro[2.3]hexane-5-carboxylic acid (CAS 1482397-94-3) is marketed as a pharmaceutical intermediate, though stock availability varies .

Preparation Methods

Laboratory-Scale Synthesis

  • Laboratory syntheses emphasize controlled esterification and hydrolysis steps to obtain the acid with high purity.
  • Reflux times vary depending on catalyst strength and solvent system but typically range from 4 to 12 hours.
  • Purification is commonly achieved by recrystallization or chromatographic methods.

Industrial Production

  • Industrial methods may employ continuous flow synthesis for esterification and hydrolysis steps to enhance scalability and reproducibility.
  • Continuous flow allows precise temperature control and efficient mixing, improving yield and purity.
  • Use of heterogeneous acid catalysts can facilitate catalyst recovery and reduce waste.

Reaction Optimization

  • Optimization studies show that the choice of catalyst, solvent, and temperature critically affects the esterification yield.
  • Hydrolysis conditions must balance reaction rate with minimizing side reactions such as ring opening or over-oxidation.
  • Use of protective atmosphere (inert gas) may be required during oxidation steps to prevent decomposition.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Esterification (acid catalyzed) Methanol, acid catalyst, reflux Simple, well-established Requires removal of excess alcohol 85-95
Acidic Hydrolysis Dilute HCl, reflux Mild, selective Longer reaction time 80-90
Basic Hydrolysis (Saponification) NaOH (aq), heat, acid workup Faster reaction Requires acidification step 85-95
Direct Oxidation KMnO4, CrO3, controlled conditions Direct conversion Harsh conditions, side reactions 70-85
Continuous Flow Synthesis Flow reactor, acid catalyst, controlled temp Scalable, reproducible Requires specialized equipment >90

Q & A

Q. What are the recommended protocols for synthesizing 5-Methylspiro[2.3]hexane-5-carboxylic acid in academic laboratories?

The synthesis typically involves rhodium-catalyzed cyclopropanation of pre-functionalized cyclohexene derivatives. For example, diazo compounds can be reacted with spirocyclic precursors under inert gas (e.g., nitrogen) to form the strained spiro[2.3]hexane core. Key steps include:

  • Use of chiral rhodium catalysts (e.g., Rh₂(OAc)₄) for enantioselective cyclopropanation .
  • Post-functionalization of the carboxylic acid group via hydrolysis of ester intermediates under mild acidic conditions.
  • Reaction optimization using low temperatures (0–5°C) to minimize side reactions like dimerization .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use inert atmosphere techniques (glovebox/Schlenk line) to prevent oxidation. Wear nitrile gloves and eye protection due to potential skin/eye irritation (H315/H319 hazards) .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture absorption (critical for spirocyclic stability). Avoid exposure to light, as photochemical rearrangements may occur .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and substituent positions (e.g., methyl group at C5).
  • X-Ray Crystallography : Resolves absolute stereochemistry for enantiopure samples.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₁₂O₂).
  • HPLC-PDA : Purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during the synthesis of spirocyclic carboxylic acids?

  • Chiral Catalysts : Rhodium complexes with binapthyl ligands induce enantioselectivity during cyclopropanation (up to 90% ee reported) .
  • Steric Guidance : Bulky substituents on the diazo precursor bias the transition state, favoring desired stereoisomers.
  • Dynamic Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to trap intermediates and enhance diastereomeric ratios .

Q. How can photochemical methods be applied to functionalize derivatives of this compound?

  • Radical Reactions : UV irradiation (254 nm) in the presence of radical initiators (e.g., AIBN) enables C–H functionalization at the spirocyclic bridgehead .
  • Wolff Rearrangement : Photolysis of diazo derivatives generates ketenes, which undergo [2+2] cycloadditions for ring expansion .
  • Safety Note : Conduct reactions in quartz vessels with proper shielding to avoid hazardous byproduct accumulation .

Q. How should researchers address contradictions in reactivity data for spirocyclic carboxylic acids?

  • Mechanistic Re-evaluation : Use isotopic labeling (e.g., ²H/¹³C) to track reaction pathways. For example, unexpected regioselectivity in ester hydrolysis may arise from steric effects rather than electronic factors.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify competing pathways.
  • Cross-Validation : Compare results across multiple characterization methods (e.g., NMR kinetics vs. X-ray structural data) .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis

ParameterOptimal ConditionReference
CatalystRh₂(OAc)₄ with chiral ligands
Temperature0–5°C
SolventAnhydrous dichloromethane
Purity AssessmentHPLC-PDA (>95%)

Table 2: Hazard Mitigation Strategies

Hazard TypeMitigation MeasureReference
Moisture SensitivityStorage under N₂ at –20°C
Photochemical ReactivityAmber glassware/UV shielding
Skin/Eye IrritationPPE (gloves, goggles)

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylspiro[2.3]hexane-5-carboxylic acid
Reactant of Route 2
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5-Methylspiro[2.3]hexane-5-carboxylic acid

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